Cas no 2228128-89-8 (methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate)

Methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate is a versatile brominated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—an amino ester group and a bromine substituent—make it a valuable intermediate for nucleophilic substitution reactions, cross-coupling chemistry, and further functionalization. The compound’s reactivity is enhanced by the electron-withdrawing pyrimidine ring, facilitating selective modifications at the 5-position. It is particularly useful in the preparation of heterocyclic compounds, offering a balance of stability and reactivity under controlled conditions. Suitable for research-scale applications, this compound is characterized by high purity and consistent performance in synthetic workflows.
methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate structure
2228128-89-8 structure
Product Name:methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate
CAS No:2228128-89-8
MF:C7H8BrN3O2
MW:246.061320304871
CID:5937472
PubChem ID:165645118
Update Time:2025-10-28

methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate
    • EN300-1925279
    • 2228128-89-8
    • Inchi: 1S/C7H8BrN3O2/c1-13-7(12)5(9)6-10-2-4(8)3-11-6/h2-3,5H,9H2,1H3
    • InChI Key: JNKZIWVLJYXLMW-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C(C(=O)OC)N)=NC=1

Computed Properties

  • Exact Mass: 244.97999g/mol
  • Monoisotopic Mass: 244.97999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 78.1Ų

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Additional information on methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate

Comprehensive Guide to Methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate (CAS No. 2228128-89-8)

Methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate (CAS No. 2228128-89-8) is a specialized brominated pyrimidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound is gaining attention due to its unique structural features, which make it a valuable intermediate in the development of novel therapeutics and bioactive molecules. Researchers and industry professionals are increasingly interested in methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate synthesis, properties, and potential uses, especially in drug discovery and medicinal chemistry.

The molecular structure of methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate combines a pyrimidine ring with an ester functional group, offering versatile reactivity for further chemical modifications. The presence of the bromine atom at the 5-position of the pyrimidine ring enhances its utility in cross-coupling reactions, a topic frequently searched in modern organic chemistry forums. Recent trends in AI-assisted drug design and computational chemistry have highlighted the importance of such brominated intermediates, as they serve as key building blocks for targeted molecular libraries.

One of the most searched questions regarding CAS 2228128-89-8 relates to its solubility and stability under various conditions. Laboratory studies indicate that this compound exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, making it suitable for diverse synthetic applications. Stability tests show that methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate remains intact at room temperature when stored properly, though prolonged exposure to light or moisture should be avoided to maintain purity.

In pharmaceutical research, 5-bromopyrimidine derivatives like this compound are frequently explored for their potential kinase inhibitory activity. With the growing demand for personalized medicine and cancer therapeutics, researchers are investigating how modifications to the pyrimidine core can enhance biological activity. The amino ester moiety in methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate provides an additional handle for structural diversification, a feature often discussed in recent medicinal chemistry publications.

The synthesis of methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate typically involves nucleophilic substitution reactions on pre-functionalized pyrimidine precursors. Current optimization efforts focus on improving atom economy and reducing hazardous byproducts, aligning with the pharmaceutical industry's push toward green chemistry principles. These developments are particularly relevant given the increasing number of searches for environmentally friendly synthetic methods and sustainable pharmaceutical production.

Analytical characterization of CAS 2228128-89-8 typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods verify the compound's identity and purity, which are critical parameters for research applications. The growing integration of machine learning in chemical analysis has led to increased interest in how such data can be used to predict the behavior of related pyrimidine-based compounds.

Market trends indicate rising demand for specialty chemical intermediates like methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate, particularly from contract research organizations and academic laboratories. The compound's versatility in heterocyclic chemistry makes it valuable for developing new molecular entities, a hot topic in drug discovery circles. Recent patent literature reveals numerous applications of similar bromopyrimidine derivatives in developing treatments for various conditions, though specific therapeutic claims would require further investigation.

Handling methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate requires standard laboratory precautions, including proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, researchers often search for best practices in handling chemical intermediates and storage recommendations for sensitive compounds. The scientific community continues to develop improved safety protocols for working with such materials, reflecting the broader emphasis on laboratory safety culture in modern research institutions.

Future research directions for CAS 2228128-89-8 may explore its incorporation into more complex molecular architectures or investigation of its biological activity profile. The compound's structural features position it as a promising candidate for developing new chemical probes and pharmacological tools, particularly in studies of enzyme inhibition and signal transduction pathways. These applications align with current interests in precision medicine and targeted therapy development, making methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate a compound worth watching in coming years.

For researchers seeking high-purity methyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate, several specialty chemical suppliers offer this material with comprehensive analytical certificates. The selection process often involves evaluating batch-to-batch consistency and technical support availability, factors that frequently appear in chemical procurement discussions. As the field advances, we may see increased standardization in the production and characterization of such research-grade intermediates to meet the growing needs of the scientific community.

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